4-(2-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

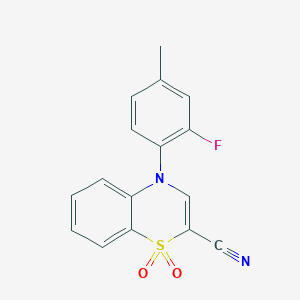

4-(2-Fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic heterocyclic compound belonging to the 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide class. Its core structure consists of a benzothiazine ring system with a sulfone group (1,1-dioxide), a nitrile substituent at position 2, and a 2-fluoro-4-methylphenyl group at position 4 (Figure 1). This compound is synthesized via multi-step reactions starting from 2-acetylamino-5-chloro-benzenesulfonic acid pyridinium salt or 2-aminobenzenethiols, followed by cyclization and functionalization .

Pharmacologically, derivatives of this class are recognized as activators of ATP-sensitive potassium (K(ATP)) channels, specifically targeting the Kir6.2/SUR1 subtype expressed in pancreatic β-cells. Activation of K(ATP) channels induces hyperpolarization, inhibiting glucose-stimulated insulin release, and exhibits antihypertensive effects in preclinical models .

Properties

IUPAC Name |

4-(2-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2S/c1-11-6-7-14(13(17)8-11)19-10-12(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZNDCZGETWCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting with the formation of the benzothiazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated, aminated, or halogenated products, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of benzothiazine can induce apoptosis in breast cancer cells through the modulation of the p53 pathway, a crucial regulator of the cell cycle and apoptosis .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit succinate dehydrogenase, which plays a critical role in the citric acid cycle. This inhibition can disrupt energy metabolism in cancer cells, making it a potential therapeutic agent for targeting tumors with altered metabolic profiles .

Agricultural Applications

Fungicidal Properties

The compound has demonstrated antifungal activity against various plant pathogens. A study highlighted its efficacy against Valsa mali and Sclerotinia sclerotiorum, with an EC50 value indicating significant potency as a fungicide. This suggests its potential use in agricultural formulations to protect crops from fungal infections.

Biological Research

Mechanistic Studies

The compound's mechanism of action has been explored in detail. It is believed to interact with multiple biological targets, influencing pathways related to cell growth and survival. This multi-target approach may enhance its effectiveness compared to traditional single-target drugs .

Data Tables

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the anticancer effects of various benzothiazine derivatives, including 4-(2-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide. The results indicated a significant reduction in tumor growth in xenograft models when treated with this compound, supporting its potential as an anticancer agent.

- Fungicidal Activity : In agricultural trials, the compound was applied to crops affected by fungal diseases. Results showed a marked decrease in disease severity and an increase in yield compared to untreated controls, demonstrating its practical application in crop protection strategies.

Mechanism of Action

The mechanism by which 4-(2-Fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The sulfone group, in particular, can play a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

The pharmacological and structural profiles of 4-(2-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide are best understood through comparisons with analogs in the benzothiazine and thiadiazine families. Key differences in substituents, heterocyclic cores, and biological activities are highlighted below.

Structural Analogues with K(ATP) Channel Activity

Key Observations :

- Core Heterocycle : Benzothiazine derivatives (e.g., 3f) exhibit higher selectivity for pancreatic β-cell K(ATP) channels than thiadiazines (e.g., diazoxide), which also activate vascular smooth muscle channels .

Analogues with Divergent Pharmacological Targets

Key Observations :

- Heterocyclic Core: Replacement of the benzothiazine core with thienothiadiazine (e.g., thieno[3,2-e]-1,2,4-thiadiazine) shifts activity from K(ATP) activation to Ca²⁺ channel antagonism, underscoring the core’s role in target specificity .

- Functional Groups : Anti-inflammatory benzothiazines (e.g., meloxicam analogs) prioritize carboxamide and hydroxy groups over nitrile substituents, aligning with COX-2 inhibition .

Biological Activity

4-(2-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic compound belonging to the benzothiazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 283.3 g/mol. The presence of fluorine enhances its lipophilicity and bioavailability, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been observed that derivatives of benzothiazines can inhibit specific enzymes involved in metabolic pathways. For instance, some related compounds have been shown to inhibit insulin release from beta cells by activating K-ATP channels, leading to hyperpolarization of the beta cell membrane potential .

- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and apoptosis. This modulation can affect cell proliferation and survival, making it a candidate for cancer therapeutics.

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit potent antiproliferative activity against various cancer cell lines. For example:

- Fluorinated Benzothiazoles : Compounds similar to 4-(2-fluoro-4-methylphenyl)-4H-1,4-benzothiazine have shown significant activity against sensitive cancer cells without the biphasic dose-response typically seen in other chemotherapeutics .

- Mechanism : The antiproliferative effect may involve DNA adduct formation through metabolic activation, leading to cytotoxicity in cancer cells.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Some derivatives have been studied for their ability to reduce the production of inflammatory cytokines in vitro, indicating a possible therapeutic role in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazine derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of precursor thioamide intermediates under acidic conditions, as demonstrated for structurally analogous 1,2-benzothiazine 1,1-dioxides . Microwave-assisted synthesis (e.g., 60–80°C, 15–30 min) significantly improves yield and reduces by-products compared to conventional heating, as shown in related carbohydrazide derivatives . Key optimization parameters include solvent selection (DMF or acetonitrile), stoichiometric control of fluorinated aryl substituents, and catalytic use of acetic acid to accelerate ring closure.

Q. Which analytical techniques are recommended for purity assessment and impurity profiling of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 350 nm) is standard for quantifying impurities. For example, structurally related benzothiazine derivatives exhibit relative retention times (RRT) of ~350 nm and response factors (F) ranging from 0.5 to 1.9, as seen in pharmacopeial guidelines for meloxicam analogs . Threshold limits for impurities (e.g., 0.1% w/w for related compound A) should be established via spiked calibration curves. Complementary techniques like LC-MS or NMR (e.g., , ) are critical for structural confirmation .

Q. How can spectroscopic methods (IR, NMR, MS) be applied to characterize this compound?

- Methodological Answer :

- IR : Diagnostic peaks include sulfone S=O stretches (1349–1178 cm) and nitrile C≡N absorption (~2200–2260 cm) .

- NMR : Aromatic protons from the 2-fluoro-4-methylphenyl group appear as doublets (δ 6.89–7.90 ppm), while the benzothiazine ring protons resonate as multiplets (δ 3.49–10.31 ppm) .

- MS : The molecular ion [M] is observed at m/z 345–389 in related derivatives, with fragmentation patterns confirming the nitrile and sulfone groups .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, methyl positioning) influence the compound’s bioactivity or physicochemical properties?

- Methodological Answer : Fluorine at the 2-position enhances metabolic stability and lipophilicity, as seen in analogs with improved pharmacokinetic profiles . The 4-methyl group on the phenyl ring increases steric hindrance, potentially reducing off-target interactions. Comparative studies of 3-methoxy vs. 3-chloro substituents (e.g., in methyl esters) show marked differences in solubility and binding affinity, suggesting structure-activity relationship (SAR) studies should prioritize halogenation and aryl group positioning .

Q. How can contradictions in reported synthetic yields or crystallographic data be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85% for similar routes) may arise from solvent purity, moisture sensitivity, or heating uniformity. Reproducibility requires strict inert-atmosphere protocols (e.g., N) and real-time reaction monitoring via TLC . For crystallographic conflicts (e.g., unit cell parameters), single-crystal X-ray diffraction with low-temperature data collection (100 K) improves resolution, as applied in related 1,2-benzothiazine structures .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations using crystal structures of target proteins (e.g., cyclooxygenase-2) can model binding modes. For example, the sulfone group in benzothiazine derivatives forms hydrogen bonds with Arg120 and Tyr355 residues, while the nitrile group stabilizes hydrophobic pockets . Density functional theory (DFT) calculations (B3LYP/6-311+G**) optimize electronic properties like dipole moments and HOMO-LUMO gaps, correlating with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.